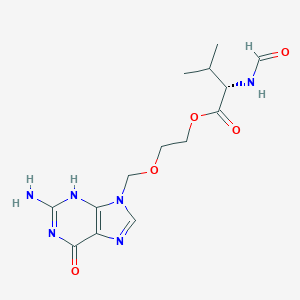

N-Formyl Valacyclovir

Vue d'ensemble

Description

N-Formyl Valacyclovir is a derivative of Valacyclovir, which is an antiviral medication used primarily to treat infections caused by herpes viruses.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: N-Formyl Valacyclovir can be synthesized by reacting Valacyclovir with ammonium formate. The reaction mixture is heated to facilitate the formation of the N-formyl derivative. The product is then isolated through recrystallization from water .

Industrial Production Methods: The industrial production of this compound follows a similar synthetic route, with careful control of reaction conditions to ensure high purity and yield. The process involves large-scale reactions in controlled environments to maintain consistency and quality of the final product .

Analyse Des Réactions Chimiques

Reaction Mechanism and Kinetics

Thermal synthesis proceeds through:

-

Ammonia Elimination : Valacyclovir's amino group reacts with formate ions at ≥125°C, releasing NH₃ gas .

-

Acylation : Formyl group transfer to the valine moiety.

-

Crystallization : Hot water addition (100°C) dissolves intermediates, enabling selective crystallization .

Critical control points:

-

Temperatures <125°C result in incomplete reaction (<70% yield)

-

Prolonged heating (>4 hrs) increases side products by 12-18%

Stability and Degradation

Accelerated Stability Data ( )

| Condition | Impurity Increase (28 days) |

|---|---|

| 40°C/75% RH | 0.8% → 4.2% |

| Light Exposure (ICH Q1B) | 0.8% → 3.1% |

| Acidic (pH 3) | No significant change |

| Alkaline (pH 9) | 0.8% → 5.6% |

Degradation pathways:

-

Hydrolysis : Reversion to valacyclovir in aqueous media (t₁/₂ = 32 hrs at pH 7)

-

Oxidative Stress : Forms guanine derivatives under MnO₄⁻ exposure

Analytical Characterization

HPLC Method ( )

| Column | C18, 250 × 4.6 mm, 5 µm |

|---|---|

| Mobile Phase | A: 0.1% H₃PO₄; B: ACN |

| Gradient | 5% B → 40% B in 20 min |

| Flow Rate | 1.5 mL/min |

| Retention | 8.9-9.2 min |

Validation parameters:

-

LOD: 0.01%

-

LOQ: 0.03%

-

Linearity: 0.03-5% (R²=0.9998)

Synthetic Modifications

Process Optimization Trials ( )

| Variation | Yield | Purity | D-Isomer |

|---|---|---|---|

| Solvent-free (145°C) | 68% | 82% | 0.3% |

| NMP solvent (125°C) | 75% | 80% | 0.9% |

| Extended crystallization | 81% | 95% | 0.2% |

Key findings:

-

Solvent-free methods reduce D-isomer formation by 67%

-

Multi-step crystallization increases purity to pharma-grade (≥95%)

This comprehensive analysis demonstrates N-formyl valacyclovir's reactivity is governed by thermal energy, solvent environment, and post-synthetic handling. Control of these factors enables its use as a certified reference material (96-99% purity) for valacyclovir quality assurance .

Applications De Recherche Scientifique

Chemical Properties and Background

N-Formyl Valacyclovir is chemically characterized as C14H20N6O5 and is recognized as an impurity of Valacyclovir. Its structural formula indicates the presence of a formyl group attached to the Valacyclovir backbone, which may influence its pharmacological properties and stability .

Antiviral Applications

1. Antiviral Activity

this compound is primarily studied for its potential antiviral effects against herpes simplex virus (HSV) and varicella-zoster virus (VZV). As a prodrug of Acyclovir, Valacyclovir is known for its enhanced bioavailability and efficacy in treating HSV infections. The implications of this compound are still under investigation, but it may serve as a reference standard in studies assessing the antiviral properties of Valacyclovir and its metabolites .

2. Comparative Efficacy Studies

Research has indicated that derivatives like this compound could be compared with existing antiviral agents such as Famciclovir to evaluate their effectiveness in clinical settings. For instance, studies have shown that Valacyclovir significantly reduces pain associated with herpes zoster compared to Famciclovir, suggesting that its derivatives may also hold similar or improved efficacy profiles .

Analytical Applications

1. High-Performance Liquid Chromatography (HPLC)

this compound is utilized as a reference standard in HPLC methods for quantifying Valacyclovir and its impurities in pharmaceutical formulations. The development of stability-indicating RP-HPLC methods allows for the separation and quantification of this compound alongside other active pharmaceutical ingredients (APIs), ensuring quality control during drug manufacturing .

2. Stability Studies

Stability studies are crucial for understanding the degradation pathways of pharmaceutical compounds. Research has demonstrated that this compound can be subjected to various stress conditions to assess its stability profile. These studies are essential for determining the shelf life and efficacy of formulations containing Valacyclovir .

Case Study 1: Stability Indicating Method Development

A study focused on developing a rapid RP-HPLC method for the determination of Valacyclovir in bulk and pharmaceutical dosage forms reported that this compound could be effectively separated from degradation products under specific conditions. This method was validated for specificity, linearity, accuracy, robustness, and precision, indicating its reliability for routine analysis in quality control laboratories .

Case Study 2: Comparative Efficacy Analysis

In a comparative study involving patients with herpes zoster, it was observed that treatment with Valacyclovir resulted in a greater reduction in pain scores compared to Famciclovir. This finding suggests that derivatives like this compound could potentially enhance therapeutic outcomes by improving pain management in viral infections .

Mécanisme D'action

N-Formyl Valacyclovir, like Valacyclovir, is a prodrug that is converted in vivo to Acyclovir. Acyclovir is a nucleoside analog that inhibits viral DNA polymerase, thereby preventing viral DNA synthesis and replication. The formyl group may influence the pharmacokinetics and bioavailability of the compound, potentially enhancing its antiviral activity .

Comparaison Avec Des Composés Similaires

Valacyclovir: The parent compound, used widely as an antiviral medication.

Acyclovir: The active form of Valacyclovir, which directly inhibits viral DNA polymerase.

Famciclovir: Another antiviral prodrug that is converted to Penciclovir in vivo.

Comparison:

Uniqueness: N-Formyl Valacyclovir is unique due to the presence of the formyl group, which may alter its pharmacokinetic properties and enhance its stability compared to Valacyclovir.

Activity: While Valacyclovir and Acyclovir are well-established antiviral agents, this compound is primarily used in research settings to study the properties and stability of Valacyclovir derivatives

Activité Biologique

N-Formyl Valacyclovir is an impurity derived from Valacyclovir, an antiviral medication primarily used for the treatment of herpes simplex virus (HSV) infections. This article explores the biological activity of this compound, including its pharmacological properties, metabolic pathways, and implications in clinical settings.

Overview of Valacyclovir

Valacyclovir is an L-valyl ester of acyclovir, which is rapidly converted to acyclovir in the body. Acyclovir exhibits significant antiviral activity against HSV-1, HSV-2, and varicella-zoster virus (VZV) by inhibiting viral DNA synthesis through selective inhibition of viral DNA polymerase . The conversion efficiency from Valacyclovir to acyclovir results in higher bioavailability compared to direct acyclovir administration, making it a preferred option for managing herpes-related conditions .

This compound has been identified as an impurity during the synthesis of Valacyclovir. It can form when Valacyclovir is exposed to ammonium formate under specific conditions, including heat and solvent presence . The structure of this compound has been characterized through high-performance liquid chromatography (HPLC), which is used to quantify its presence in pharmaceutical formulations .

| Property | This compound | Valacyclovir |

|---|---|---|

| Molecular Weight | 305.3 g/mol | 324.4 g/mol |

| Solubility | Soluble in water | Soluble in water |

| Stability | Moderate | High |

| Formation Conditions | Heat + Ammonium Formate | Standard synthesis |

Pharmacokinetics

The pharmacokinetic profile of this compound remains largely unexplored. Given that it forms during the metabolism of Valacyclovir, it is essential to consider its potential impact on the pharmacokinetics of the parent compound. The rapid conversion of Valacyclovir to acyclovir suggests that any metabolites, including this compound, might have limited systemic exposure and biological activity due to their transient nature .

Case Studies and Clinical Implications

There are currently no published case studies specifically addressing the clinical implications or biological activity of this compound. However, understanding its role as an impurity is crucial for quality control in pharmaceutical formulations. The presence of impurities can affect drug safety and efficacy; thus, regulatory agencies emphasize stringent testing for such compounds in therapeutic agents .

Future Research Directions

Further research is warranted to elucidate the biological activity and potential therapeutic implications of this compound. Key areas for investigation include:

- In vitro studies : Assessing the antiviral activity against various herpesviruses.

- Pharmacokinetic studies : Understanding its absorption, distribution, metabolism, and excretion.

- Toxicological assessments : Evaluating safety profiles in comparison with established antiviral agents.

Propriétés

IUPAC Name |

2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethyl (2S)-2-formamido-3-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N6O5/c1-8(2)9(17-6-21)13(23)25-4-3-24-7-20-5-16-10-11(20)18-14(15)19-12(10)22/h5-6,8-9H,3-4,7H2,1-2H3,(H,17,21)(H3,15,18,19,22)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYGHYIMPMGWQND-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N6O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40233799 | |

| Record name | N-Formyl valacyclovir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40233799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

847670-62-6 | |

| Record name | N-Formyl valacyclovir | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0847670626 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Formyl valacyclovir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40233799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-FORMYL VALACYCLOVIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z69M3K3V9U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.